8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-((3-(1H-Imidazol-1-yl)propyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative with a structurally complex substitution pattern. The purine core is substituted at position 3 with a methyl group, at position 7 with a 2-hydroxy-3-phenoxypropyl chain, and at position 8 with a (3-(1H-imidazol-1-yl)propyl)amino moiety.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O4/c1-26-18-17(19(30)25-21(26)31)28(12-15(29)13-32-16-6-3-2-4-7-16)20(24-18)23-8-5-10-27-11-9-22-14-27/h2-4,6-7,9,11,14-15,29H,5,8,10,12-13H2,1H3,(H,23,24)(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXKNLKTGNSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CC(COC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Physicochemical and Pharmacological Implications
- Bioactivity : Imidazole derivatives often interact with enzymes (e.g., cytochrome P450) or receptors (e.g., histamine receptors), suggesting divergent biological targets compared to benzylamine-containing analogs .
- Structural Similarity : Using Tanimoto coefficients (), the target compound and ’s analog would exhibit moderate similarity due to shared core and hydroxyl groups but differ in aromatic substituents .
Comparison with Pyrimidin-dione Derivatives ()
Compounds like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (compound 7, ) share functional groups (e.g., hydroxyl and alkyl chains) but feature a pyrimidin-dione core instead of purine. This difference reduces structural similarity (lower Tanimoto scores) and likely alters metabolic stability and target selectivity .
Research Findings and Limitations
- Biological Data : Pharmacological profiles (e.g., IC50, binding affinity) are absent in the evidence, necessitating further experimental validation.
Q & A
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400) or nanoemulsions (liposomes) to enhance solubility. Salt formation (e.g., HCl salt of the imidazole group) increases bioavailability. Phase solubility diagrams with cyclodextrins (e.g., β-CD) optimize complexation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
